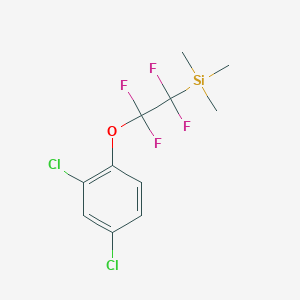

2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane (2,4-DCPTFE) is a synthetic compound composed of a dichlorophenoxy group attached to a tetrafluoroethyl trimethylsilane backbone. It is a colorless liquid with a low vapor pressure and low volatility, making it an ideal compound for applications such as chemical synthesis, analytical chemistry, and biochemistry. 2,4-DCPTFE is also used as a reagent for the synthesis of other compounds and as a catalyst for various reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Structural Analysis

Remote Trimethylsilyl Groups and Reactivity

The study on the reactivity of halogenated phenyltrimethylsilanes, including 2,4-dichlorophenyl variants, reveals how bulky silyl substituents affect the deprotonation of fluoroarenes and chloroarenes. The presence of these groups slows down the hydrogen/metal interconversion compared to their non-substituted counterparts, illustrating the steric hindrance imposed by silyl groups on neighboring halogens. This effect is crucial for understanding the chemical behavior of complex organosilicon compounds in synthetic chemistry (Heiss, Marzi, Mongin, & Schlosser, 2007).

Applications in Microelectronics

Trimethylsilane-based PECVD Processes

Trimethylsilane (TMS) is highlighted for its utility in the deposition of dielectric thin films through plasma-enhanced chemical vapor deposition (PECVD). This material is instrumental in creating standard and low-κ dielectric versions of amorphous hydrogenated silicon carbide and its oxides. The relevance of TMS in advanced device multilevel metal interconnection schemes underscores its significance in improving circuit performance, marking a vital development in microelectronic engineering (Loboda, 1999).

Novel Chemical Syntheses

Synthesis of Fluoride Ion-catalyzed 1,2-Desilylative Defluorination

The fluoride ion-catalyzed 1,2-desilylative defluorination for synthesizing 1-substituted 2,2-difluorostyrenes from 1-(3'-chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane exemplifies the innovative approaches in organofluorine chemistry. This method demonstrates the versatility of trimethylsilane-based reagents in facilitating complex fluorination reactions (Nakamura & Uneyama, 2007).

Metal Complexes and Organometallic Chemistry

The creation of isocyanide and ylidene complexes of boron using 2-(trimethylsiloxy)phenyl isocyanide showcases the intersection of organosilicon chemistry with metal complex formation. These developments provide a framework for further exploration into the reactivity and potential applications of silicon-containing compounds in organometallic synthesis (Tamm, Lügger, & Hahn, 1996).

Eigenschaften

IUPAC Name |

[2-(2,4-dichlorophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2F4OSi/c1-19(2,3)11(16,17)10(14,15)18-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGLIMXWKPNLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=C(C=C(C=C1)Cl)Cl)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2F4OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)

![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773900.png)

![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)